Cas no 2941-69-7 (5-methoxy-2-methyl-1,3-benzothiazole)

5-methoxy-2-methyl-1,3-benzothiazole Chemical and Physical Properties
Names and Identifiers
-
- 5-Methoxy-2-methylbenzo[d]thiazole
- 5-Methoxy-2-methylbenzothiazole
- 2-Methyl-5-methoxybenzothiazole
- 5-methoxy-2-methyl-1,3-benzothiazole
- 2-methyl-5-methoxy-1,3-benzothiazole
- 2-Methyl-5-methoxy-benzothiazole
- 5-Methoxy-2-methyl-benzothiazol
- Benzothiazole,5-methoxy-2-methyl
- Benzothiazole, 5-methoxy-2-methyl-
- SAQMNBWVOKYKPZ-UHFFFAOYSA-N
- Cambridge id 5150005
- Benzothiazole,5-methoxy-2-methyl-
- SBB059122
- FC
- NS00028686
- F16671
- FT-0620556
- MFCD00082664
- SCHEMBL95067
- A819895
- W-106993
- 2-methyl-5-methoxy-1, 3-benzothiazole
- X3XTQ4YUR3
- SY049234
- DTXSID4062723
- EINECS 220-929-7
- AKOS000507511
- 2-Methyl- 5 C methoxy- benzothiazole
- M1281
- 2941-69-7
- F9995-0125
- AC-19509
- InChI=1/C9H9NOS/c1-6-10-8-5-7(11-2)3-4-9(8)12-6/h3-5H,1-2H
- UNII-X3XTQ4YUR3
- EN300-138821
- FS-4824
- ALBB-032714
- DTXCID1037981
-
- MDL: MFCD00082664
- Inchi: 1S/C9H9NOS/c1-6-10-8-5-7(11-2)3-4-9(8)12-6/h3-5H,1-2H3
- InChI Key: SAQMNBWVOKYKPZ-UHFFFAOYSA-N
- SMILES: S1C(C([H])([H])[H])=NC2C([H])=C(C([H])=C([H])C1=2)OC([H])([H])[H]
- BRN: 124232
Computed Properties
- Exact Mass: 179.04000
- Monoisotopic Mass: 179.04
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 165
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Tautomer Count: nothing
- Surface Charge: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 50.4
Experimental Properties
- Color/Form: Not available
- Density: 1.1784 (rough estimate)
- Melting Point: 36-40 ºC
- Boiling Point: 135°C/3mmHg(lit.)
- Flash Point: >110 ºC
- Refractive Index: 1.6100
- PSA: 50.36000
- LogP: 2.61330
- Solubility: Not available
5-methoxy-2-methyl-1,3-benzothiazole Security Information
- Signal Word:Warning
- Hazard Statement: H302
- Warning Statement: P280-P305+P351+P338
- WGK Germany:3
- Safety Instruction: S24/25
- Storage Condition:0-6°C
- TSCA:Yes
5-methoxy-2-methyl-1,3-benzothiazole Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
5-methoxy-2-methyl-1,3-benzothiazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-138821-5.0g |
5-methoxy-2-methyl-1,3-benzothiazole |
2941-69-7 | 98% | 5g |
$108.0 | 2023-05-17 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R024943-1g |
5-methoxy-2-methyl-1,3-benzothiazole |
2941-69-7 | 98% | 1g |
¥207 | 2024-05-24 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | B22584-1g |
5-Methoxy-2-methylbenzothiazole, 97% |
2941-69-7 | 97% | 1g |
¥485.00 | 2023-03-15 | |
Life Chemicals | F9995-0125-0.25g |
5-methoxy-2-methyl-1,3-benzothiazole |
2941-69-7 | 95%+ | 0.25g |
$31.0 | 2023-09-05 | |
Enamine | EN300-138821-0.5g |
5-methoxy-2-methyl-1,3-benzothiazole |
2941-69-7 | 98% | 0.5g |
$25.0 | 2023-05-17 | |
Enamine | EN300-138821-1.0g |
5-methoxy-2-methyl-1,3-benzothiazole |
2941-69-7 | 98% | 1g |
$28.0 | 2023-05-17 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M136149-5g |
5-methoxy-2-methyl-1,3-benzothiazole |
2941-69-7 | ≥96.0%(GC) | 5g |
¥617.90 | 2023-09-02 | |
TRC | M220515-100mg |
5-Methoxy-2-methylbenzothiazole |
2941-69-7 | 100mg |
$ 65.00 | 2022-06-04 | ||
Life Chemicals | F9995-0125-10g |
5-methoxy-2-methyl-1,3-benzothiazole |
2941-69-7 | 95%+ | 10g |
$163.0 | 2023-09-05 | |
Alichem | A051000444-10g |
5-Methoxy-2-methylbenzothiazole |
2941-69-7 | 97% | 10g |
$173.74 | 2023-09-02 |
5-methoxy-2-methyl-1,3-benzothiazole Related Literature
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A. O. Fitton,B. T. Hatton,M. P. Ward,R. Lewis J. Chem. Soc. C 1970 1553
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Elizabeth E. Rastede,Matteus Tanha,David Yaron,Simon C. Watkins,Alan S. Waggoner,Bruce A. Armitage Photochem. Photobiol. Sci. 2015 14 1703
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3. Benzimidazole- and benzothiazole-quinones: excellent substrates for NAD(P)H:quinone oxidoreductase 1Jeffery J. Newsome,Marie A. Colucci,Mary Hassani,Howard D. Beall,Christopher J. Moody Org. Biomol. Chem. 2007 5 3665
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Marie A. Colucci,Gavin D. Couch,Christopher J. Moody Org. Biomol. Chem. 2008 6 637
Additional information on 5-methoxy-2-methyl-1,3-benzothiazole
Introduction to 5-methoxy-2-methyl-1,3-benzothiazole (CAS No. 2941-69-7)
5-methoxy-2-methyl-1,3-benzothiazole, identified by its Chemical Abstracts Service (CAS) number 2941-69-7, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the benzothiazole family, a class of molecules known for their diverse biological activities and industrial applications. The structural features of 5-methoxy-2-methyl-1,3-benzothiazole, including the presence of a methoxy group at the 5-position and a methyl group at the 2-position, contribute to its unique chemical properties and potential utility in various scientific domains.
The benzothiazole core is a privileged scaffold in medicinal chemistry, exhibiting a wide range of pharmacological effects. It has been extensively studied for its antimicrobial, anti-inflammatory, antioxidant, and anticancer properties. The methoxy and methyl substituents in 5-methoxy-2-methyl-1,3-benzothiazole not only influence its electronic distribution but also enhance its solubility and metabolic stability, making it a promising candidate for drug development.
Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of the interactions between 5-methoxy-2-methyl-1,3-benzothiazole and biological targets. Studies have shown that this compound can bind to specific enzymes and receptors, modulating cellular signaling pathways. For instance, research indicates that it may interfere with the activity of kinases involved in cancer progression, offering a potential therapeutic strategy against certain malignancies.
In addition to its pharmacological relevance, 5-methoxy-2-methyl-1,3-benzothiazole has been explored in material science applications. Its ability to form stable complexes with metal ions makes it useful in the development of coordination polymers and metal-organic frameworks (MOFs). These materials have applications in catalysis, gas storage, and separation technologies.
The synthesis of 5-methoxy-2-methyl-1,3-benzothiazole involves multi-step organic reactions, typically starting from readily available precursors such as thiourea and dimethylformamide. The introduction of the methoxy group at the 5-position is achieved through nucleophilic aromatic substitution (SNAr), while the methyl group at the 2-position is often introduced via Friedel-Crafts alkylation. Optimizing these synthetic routes is crucial for achieving high yields and purity levels required for further applications.
From an industrial perspective, the production of 5-methoxy-2-methyl-1,3-benzothiazole must adhere to stringent quality control measures to ensure consistency and reliability. Analytical techniques such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) are employed to verify the compound's identity and purity. These methods provide critical data for regulatory submissions and ensure compliance with industry standards.
The growing interest in natural product-inspired scaffolds has led to investigations into derivatives of 5-methoxy-2-methyl-1,3-benzothiazole that mimic bioactive molecules found in plants and microorganisms. By incorporating structural motifs from known bioactive compounds, researchers aim to develop novel derivatives with enhanced pharmacological properties. This approach leverages the rich chemical diversity of nature while employing synthetic chemistry techniques to tailor molecular structures for specific applications.
Ethical considerations are also paramount in the development and use of 5-methoxy-2-methyl-1,3-benzothiazole. Responsible research practices ensure that studies are conducted with appropriate safeguards to protect human health and the environment. Collaborative efforts between academia and industry are essential to translate laboratory findings into safe and effective products that meet societal needs.
The future prospects for 5-methoxy-2-methyl-1,3-benzothiazole are promising, with ongoing research focusing on expanding its therapeutic applications and exploring new synthetic methodologies. Advances in green chemistry principles may also contribute to more sustainable production processes, reducing environmental impact while maintaining high-quality standards.
In conclusion,5-methoxy-2-methyl-1,3-benzothiazole (CAS No. 2941-69-7) is a versatile compound with significant potential in pharmaceuticals and materials science. Its unique structural features make it an attractive candidate for further investigation, offering opportunities for innovation across multiple scientific disciplines.
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